Sennidine A Sennidine A Sennidin A is a natural product found in Senna alexandrina with data available.
Brand Name: Vulcanchem
CAS No.: 641-12-3
VCID: VC21351999
InChI: InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22-/m1/s1
SMILES: C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O
Molecular Formula: C30H18O10
Molecular Weight: 538.5 g/mol

Sennidine A

CAS No.: 641-12-3

Cat. No.: VC21351999

Molecular Formula: C30H18O10

Molecular Weight: 538.5 g/mol

* For research use only. Not for human or veterinary use.

Sennidine A - 641-12-3

CAS No. 641-12-3
Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
IUPAC Name (9R)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
Standard InChI InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22-/m1/s1
Standard InChI Key JPMRHWLJLNKRTJ-FGZHOGPDSA-N
Isomeric SMILES C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O
SMILES C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O
Canonical SMILES C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O

Conformational Analysis and Molecular Interactions

Conformational Variability

Computational research on Sennidin A has revealed six low-energy conformers with a maximum energy difference of 14.9 kcal·mol⁻¹. Structure 1, with the lowest energy, corresponds to a gauche conformation characterized by separation of the substituents in the "bay" region with no intramolecular interactions between the anthrone moieties. Conversely, conformer 6, with the highest energy, corresponds to an anti conformation with close positioning of the substituents in the "bay" region .

An interesting feature is observed in conformer 4, which shows a possible triple OHO intramolecular interaction between the substituents. This demonstrates the potential structural versatility of Sennidin A depending on environmental conditions .

Hydrogen Bonding Patterns

Hydrogen bonding plays a crucial role in the structural stability of Sennidin A. The lowest energy conformer (Structure 1) exhibits specific hydrogen bond patterns as detailed in Table 1.

Table 1: Hydrogen Bonding Parameters in the Lowest Energy Conformer of Sennidin A

Hydrogen BondH⋯O [Å]O⋯O [Å]OHO [Deg.]
C(A)-O-H⋯O=C(B)1.71422.5852145.43
C(C)-O-H⋯O=C(B)1.7062.5813145.897
C(F)-O-H⋯O=C(G)1.71422.5852145.43
C(H)-O-H⋯O=C(G)1.70612.5813145.897

Geometrical Parameters and Structural Deformation

A key geometrical parameter for Sennidin A is the angle between the planes of the A–C and F–H rings, which measures the deformation of the anthrone moieties. For the lowest energy conformer (Structure 1), which lacks intramolecular hydrogen bonds between the anthrone parts, this interplanar angle is approximately 17.7 degrees .

In contrast, Structure 3, which shows interactions between the carboxyl groups and hydroxyl groups in the "peri" region, has an interplanar angle of 11.9 degrees. This indicates that the dual system of intramolecular OHO hydrogen bonding linking both anthrone parts causes a deformation of about 5.8 degrees in the anthrone moieties .

Pharmacological Properties and Metabolism

General Pharmacological Properties of Sennidins

While specific pharmacological data for Sennidin A alone is limited in the provided search results, its glycosidic form (Sennoside A) has been extensively studied. Sennoside A possesses numerous pharmacological properties, including laxative, anti-obesity, hypoglycemic, hepatoprotective, anti-fibrotic, anti-inflammatory, anti-tumor, anti-bacterial, anti-fungal, anti-viral, and anti-neurodegenerative activities .

It's important to note that the bioavailability of dianthrones like Sennidin A is low, and only the products resulting from the breakdown of the sennidin molecule into monoanthrones have a laxative effect . This breakdown process appears to be facilitated by the elongated single C-C bond connecting the anthrone moieties, which has reduced Bond Dissociation Energy (BDE) .

Metabolic Considerations

The metabolism of sennosides and their mechanism of action in the gastrointestinal tract have been well described in the literature. The glycosidic forms (sennosides) present in plant material are metabolized, and this process is crucial for their pharmacological activities .

The ease with which Sennidin A can break down into monoanthrones due to its elongated C-C bond is particularly relevant to its metabolism and bioactivity. This property may explain why the breakdown products, rather than the intact dianthrone, are responsible for certain pharmacological effects such as the laxative action .

Analytical and Spectroscopic Properties

Theoretical Spectral Data

Computational studies on Sennidin A have generated theoretical data on vibrational and electron excitation spectra. These theoretical spectral profiles can be valuable for the analysis and identification of Sennidin A in experimental samples .

The in silico methods employed in these studies are increasingly accurate and can provide real help in biological, chemical, and pharmaceutical research. Quantum-chemical methods, in particular, have been used to determine the structure, properties, and interactions of molecules like Sennidin A that have significant pharmacological importance .

Structural Comparison with Related Compounds

Due to insufficient literature data on the structure of sennidines directly, optimized conformers have been compared with the double-anthrone moiety that has no substituents in the "bay" region—1,1′,8,8′-tetrahydroxybianthrone. This comparative approach helps validate the computational models and provides insights into the structural features specific to Sennidin A versus the general dianthrone scaffold .

Toxicological Considerations

While the search results don't provide specific toxicological data for Sennidin A itself, information about Sennoside A (the glycosidic form) indicates potential concerns with long-term use in large doses. These include the occurrence of melanosis coli and potential carcinogenesis of colon cancer, which have limited its clinical use .

It remains an open question whether these adverse effects are attributable to Sennidin A itself or its metabolites. This uncertainty highlights the need for further research into the toxicological profile of Sennidin A specifically, separate from its glycosidic derivatives .

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